2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile
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Overview
Description
2-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring substituted with two methyl groups at positions 5 and 6, and an acetonitrile group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts such as acids or bases, and solvents like ethanol or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 2-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the benzimidazole ring .
Scientific Research Applications
2-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its bioactive properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and functional versatility .
Mechanism of Action
The mechanism of action of 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Substituted Benzimidazoles: Compounds with different substituents at position 2, which can alter their biological and chemical properties.
5,6-Dimethylbenzimidazole: A closely related compound with similar structural features but lacking the acetonitrile group
Uniqueness: 2-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile is unique due to the presence of both the dimethyl groups and the acetonitrile group, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-7-5-9-10(6-8(7)2)14-11(13-9)3-4-12/h5-6H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDFKNJDGNFRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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